

1-Fluoro-3-iodobenzene CAS number 1121-86-4

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Compound of Interest

Compound Name: 1-Fluoro-3-iodobenzene

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An In-depth Technical Guide to **1-Fluoro-3-iodobenzene** (CAS 1121-86-4) for Advanced Chemical Synthesis

Abstract

1-Fluoro-3-iodobenzene (CAS No. 1121-86-4) is a halogenated aromatic compound that has emerged as a pivotal building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.^{[1][2]} Its unique molecular architecture, featuring two different halogen atoms—fluorine and iodine—at the meta positions, offers exceptional versatility for selective, stepwise functionalization. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds allows for regioselective cross-coupling reactions, making it an invaluable intermediate for constructing complex molecular frameworks.^[1] This guide provides an in-depth analysis of its physicochemical properties, a detailed synthesis protocol, insights into its chemical reactivity, and comprehensive methodologies for its application in cornerstone reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile reagent.

Core Physicochemical and Spectroscopic Profile

1-Fluoro-3-iodobenzene is typically a colorless to pale yellow or pink liquid under standard conditions.^{[1][3][4]} Its physical and chemical properties are critical for its handling, storage, and application in synthesis. The presence of the fluorine atom notably influences the molecule's

electronic properties, lipophilicity, and metabolic stability in derivative compounds, which is a highly desirable trait in medicinal chemistry.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 1: Physicochemical Properties of 1-Fluoro-3-iodobenzene

Property	Value	Source(s)
CAS Number	1121-86-4	[3] [8] [9] [10]
Molecular Formula	C ₆ H ₄ FI	[2] [4] [9]
Molecular Weight	222.00 g/mol	[2] [4] [9] [11]
Appearance	Clear, colorless to yellow/orange/pink liquid	[2] [3] [4]
Density	1.89 - 1.917 g/mL at 25 °C	[2] [3] [4]
Boiling Point	77-78 °C at 19 mmHg	[2] [3]
Melting Point	-42 °C	[2]
Refractive Index (n ²⁰ /D)	1.583 - 1.586	[2] [3]
SMILES	<chem>FC1=CC(I)=CC=C1</chem>	[9]
InChIKey	VSKSBSORLCDRHS-UHFFFAOYSA-N	[12] [13]

Spectroscopic Data Summary

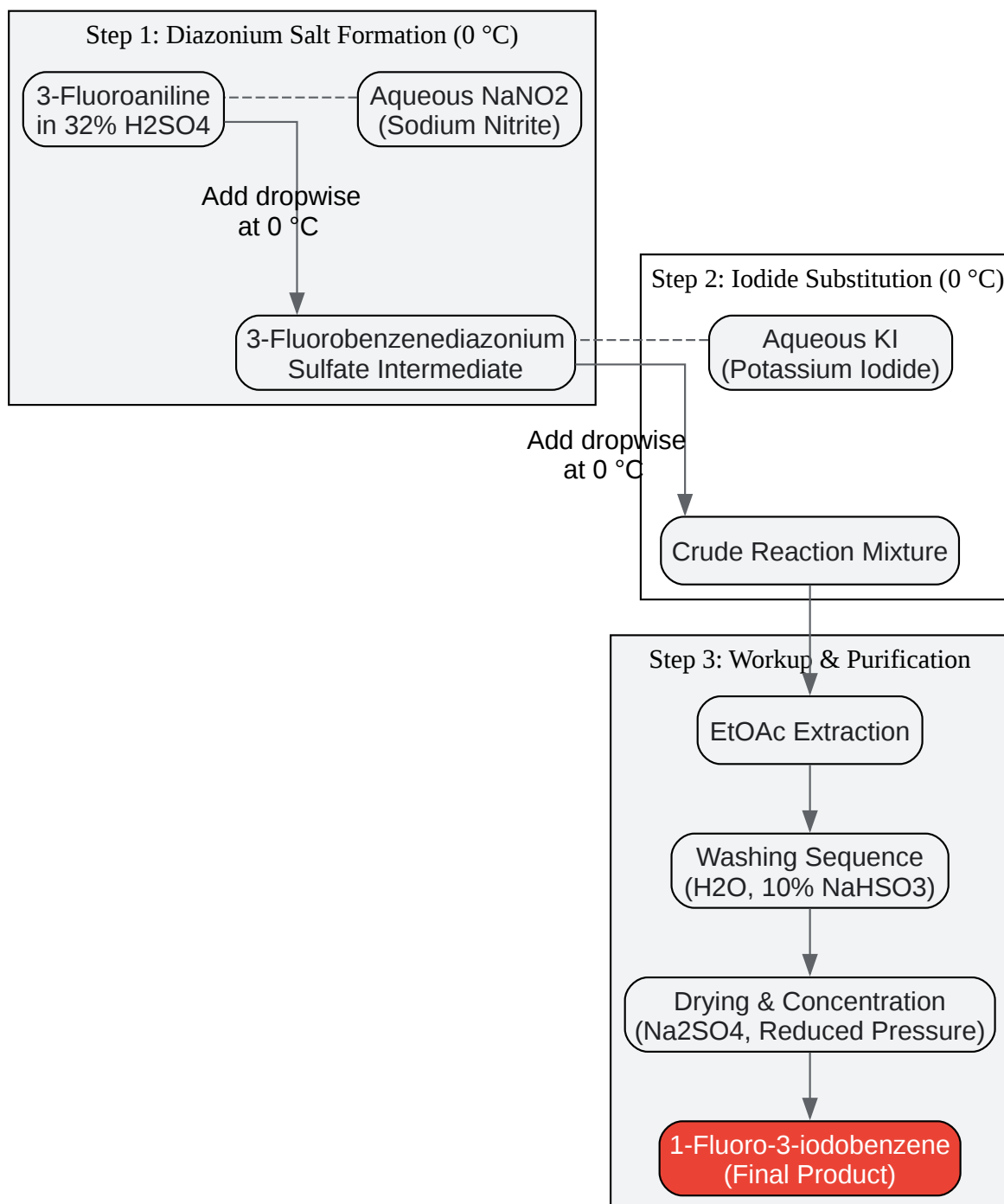
Spectroscopic analysis is fundamental for confirming the identity and purity of **1-Fluoro-3-iodobenzene**. Proton NMR (¹H NMR) data provides characteristic shifts and coupling constants for the aromatic protons.

- ¹H NMR (300 MHz, in TMS): The spectrum displays complex multiplets in the aromatic region, typically between δ 6.88 and δ 7.37 ppm, consistent with a 1,3-disubstituted benzene ring.[\[12\]](#)
- Mass Spectrometry (MS): The electron ionization mass spectrum provides information on the molecular weight and fragmentation pattern.[\[13\]](#)

Synthesis Protocol: From 3-Fluoroaniline to 1-Fluoro-3-iodobenzene

The most common and scalable synthesis of **1-Fluoro-3-iodobenzene** involves a Sandmeyer-type reaction, starting from the readily available 3-fluoroaniline. This process hinges on the diazotization of the primary amine followed by substitution with iodide.

Experimental Workflow: Diazotization and Iodination



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Caption: Synthesis workflow for **1-Fluoro-3-iodobenzene**.

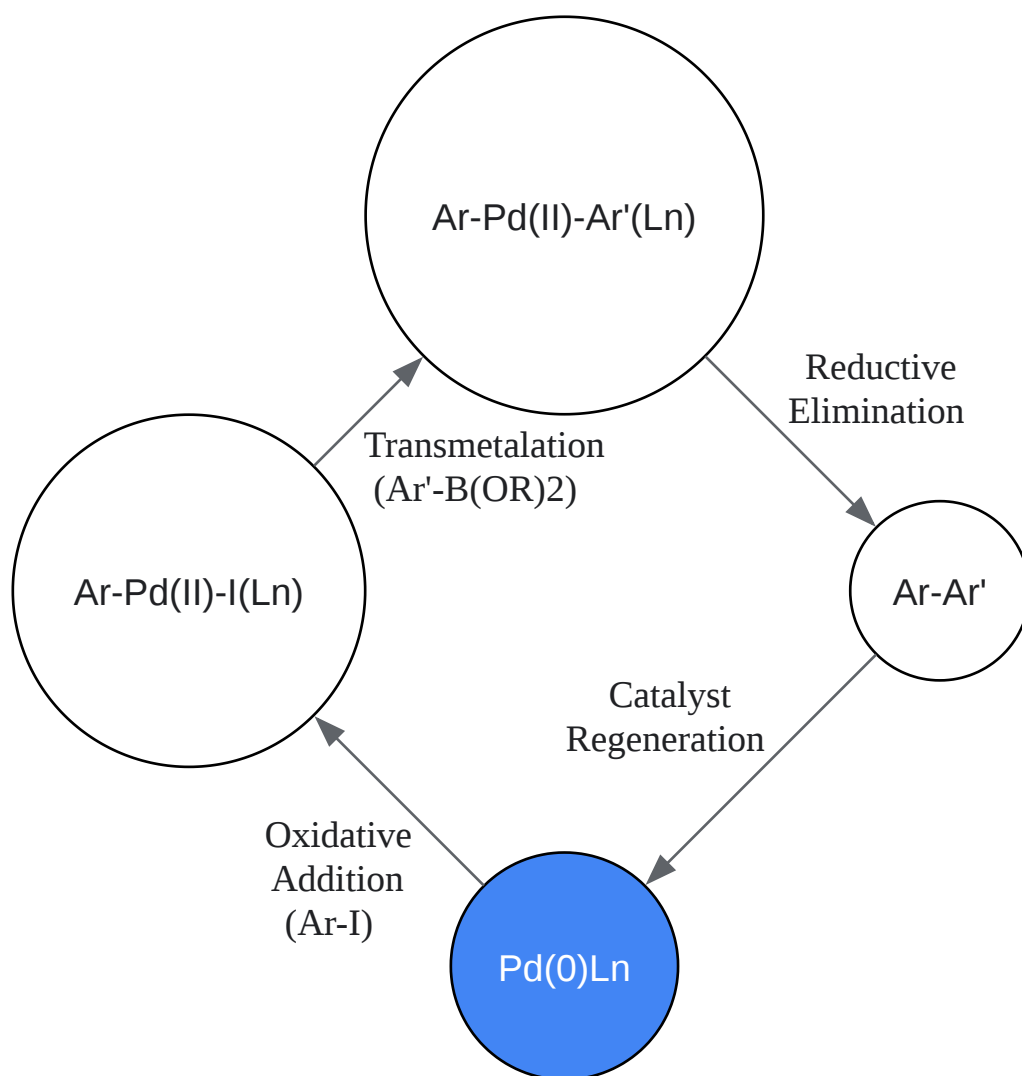
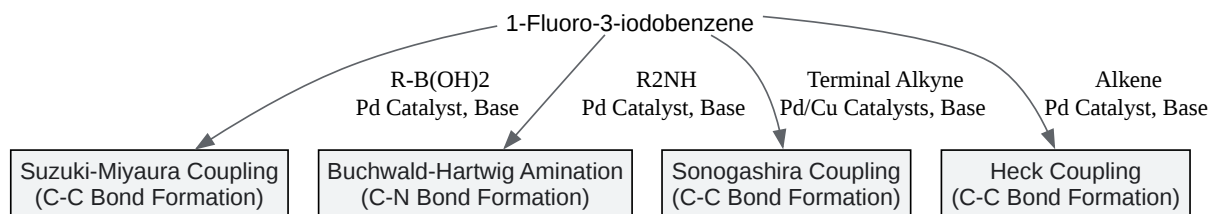
Step-by-Step Methodology

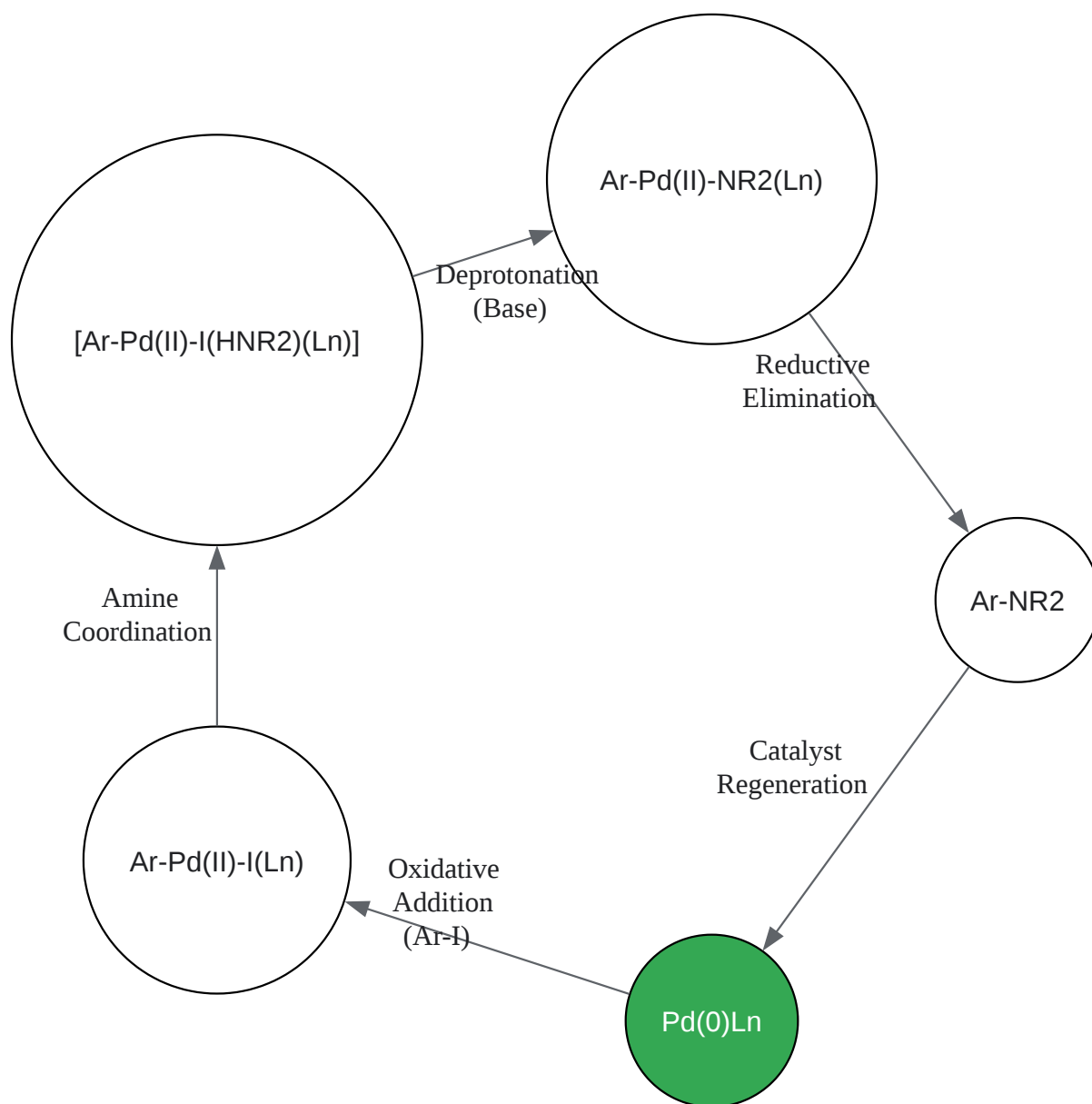
This protocol is adapted from established laboratory procedures.^[3]

- **Reaction Setup:** In a reaction vessel equipped with a stirrer and cooled to 0 °C, dissolve 3-fluoroaniline (1.0 eq.) in 32% sulfuric acid.
- **Diazotization:** Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO_2) (1.03 eq.) dropwise to the aniline solution, ensuring the temperature is maintained at 0 °C. Stir the resulting mixture vigorously for 1 hour at this temperature. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.
- **Iodination:** To the same vessel, add a pre-cooled aqueous solution of potassium iodide (KI) (1.5 eq.) dropwise. Continue stirring at 0 °C for an additional hour. The diazonium group is an excellent leaving group, readily displaced by the iodide nucleophile.
- **Extraction:** Upon reaction completion, transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (EtOAc).
- **Washing and Neutralization:** Combine the organic layers and wash sequentially with water and a 10% aqueous solution of sodium bisulfite (NaHSO_3). The bisulfite wash is crucial for quenching any residual iodine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure to yield the final product, **1-fluoro-3-iodobenzene**.^[3]

Chemical Reactivity and Strategic Applications

The synthetic utility of **1-fluoro-3-iodobenzene** stems from the differential reactivity of its C-I and C-F bonds. The C-I bond is significantly weaker and more polarized than the C-F bond, making it the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. This allows the iodine to be selectively replaced while leaving the fluorine atom untouched, which can then be used to modulate the properties of the final molecule or serve as a handle for later-stage fluorination chemistry.





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